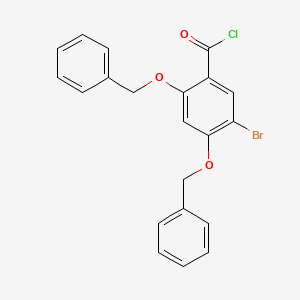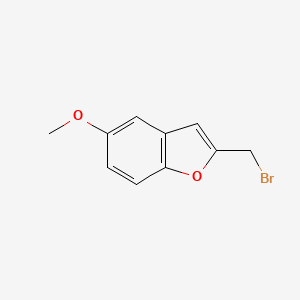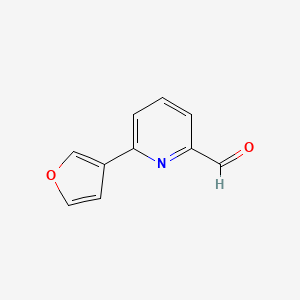
5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of bromine and phenylmethoxy groups attached to a benzoyl chloride core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and phenol derivatives for the etherification step .
Análisis De Reacciones Químicas
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl alcohol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of compounds with potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine and phenylmethoxy groups influence its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride include other benzoyl chlorides with different substituents, such as:
5-Bromo-2,4-dimethoxybenzaldehyde: This compound has similar bromine and methoxy groups but differs in the aldehyde functional group.
2-Bromobenzoyl chloride: Another benzoyl chloride derivative with a bromine substituent but lacking the phenylmethoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C21H16BrClO3 |
|---|---|
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride |
InChI |
InChI=1S/C21H16BrClO3/c22-18-11-17(21(23)24)19(25-13-15-7-3-1-4-8-15)12-20(18)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clave InChI |
FMHAKBRRLBRXRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)Cl)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine](/img/structure/B8481603.png)
![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B8481611.png)


![N-Hexyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B8481630.png)



![{4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methanol](/img/structure/B8481665.png)
![4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine](/img/structure/B8481670.png)



